molecular formula C14H18BrN3 B14917516 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine

Cat. No.: B14917516
M. Wt: 308.22 g/mol
InChI Key: XQXAQBCJPWOUSF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine is an organic compound that features a bromophenyl group and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination of the phenyl ring: The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reaction: The brominated phenyl compound is then coupled with the imidazole derivative using a suitable base and solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine
  • 1-(2-Iodophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine

Uniqueness

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C14H18BrN3

Molecular Weight

308.22 g/mol

IUPAC Name

1-(2-bromophenyl)-N-[(1-ethylimidazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C14H18BrN3/c1-3-18-9-8-16-14(18)10-17-11(2)12-6-4-5-7-13(12)15/h4-9,11,17H,3,10H2,1-2H3

InChI Key

XQXAQBCJPWOUSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNC(C)C2=CC=CC=C2Br

Origin of Product

United States

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